1-(2-Chloroethyl)-2-iodobenzene

Catalog No.
S820926
CAS No.
1037075-33-4
M.F
C8H8ClI
M. Wt
266.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Chloroethyl)-2-iodobenzene

CAS Number

1037075-33-4

Product Name

1-(2-Chloroethyl)-2-iodobenzene

IUPAC Name

1-(2-chloroethyl)-2-iodobenzene

Molecular Formula

C8H8ClI

Molecular Weight

266.5 g/mol

InChI

InChI=1S/C8H8ClI/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2

InChI Key

RGVMOVPHFNZADZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)CCCl)I

Canonical SMILES

C1=CC=C(C(=C1)CCCl)I

Synthesis of Benzene Derivatives

Synthesis of Chemical Compounds

Electrophilic Aromatic Substitution

Nucleophilic Reactions of Benzene Derivatives

1-(2-Chloroethyl)-2-iodobenzene, also known as 1-chloro-2-iodobenzene, is an organic compound with the molecular formula C₆H₄ClI. It features a benzene ring substituted with both a chlorine atom and an iodine atom. The compound has a molecular weight of approximately 238.453 g/mol, a melting point of around 1 °C, and a boiling point of approximately 234.5 °C at standard atmospheric pressure . Its density is reported to be about 1.9 g/cm³, and it is insoluble in water .

Typical for aryl halides. Notably, it can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (like iodine) that stabilize the negative charge in the intermediate formed during the reaction .

Key Reactions Include:

  • Nucleophilic Substitution (S_NAr): This mechanism involves the initial addition of a nucleophile to the aromatic ring, followed by the elimination of a halide ion .
  • Cross-Coupling Reactions: The compound can be utilized in palladium-catalyzed coupling reactions, which are significant for forming carbon-carbon bonds in organic synthesis .

The synthesis of 1-(2-Chloroethyl)-2-iodobenzene can be achieved through several methods:

  • Halogenation of Benzene Derivatives: This method involves the chlorination and iodination of appropriate precursors under controlled conditions to introduce chlorine and iodine into the aromatic system.
  • Nucleophilic Substitution Reactions: Starting from iodobenzene or chlorinated benzene derivatives, nucleophiles can be introduced to facilitate substitution reactions that yield 1-(2-Chloroethyl)-2-iodobenzene .
  • Cross-Coupling Techniques: Utilizing palladium-catalyzed cross-coupling methods allows for the formation of this compound from simpler aryl halides and other coupling partners .

1-(2-Chloroethyl)-2-iodobenzene finds utility in various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of more complex organic molecules.
  • Pharmaceutical Chemistry: Its derivatives may have potential applications in drug development due to their biological activity.
  • Material Science: Used in creating functional materials through polymerization processes involving aryl halides.

Interaction studies involving 1-(2-Chloroethyl)-2-iodobenzene focus on its reactivity with biological systems and other chemical species. Understanding its interactions can provide insights into its potential toxicity and therapeutic effects. For instance, studies have shown that halogenated benzene derivatives can affect cellular mechanisms related to oxidative stress by interacting with cellular enzymes like glutathione reductase .

Several compounds share structural similarities with 1-(2-Chloroethyl)-2-iodobenzene, including:

Compound NameMolecular FormulaKey Features
IodobenzeneC₆H₅ISimple iodo-substituted benzene; used as a reagent
ChlorobenzeneC₆H₅ClCommon solvent; less reactive than iodo compounds
1-Bromo-2-iodobenzeneC₆H₄BrISimilar reactivity; bromide instead of chloride
1-Iodo-2-chlorobenzeneC₆H₄ClIStructural isomer; different substitution pattern
4-IodophenolC₆H₄ClIHydroxy group provides different reactivity

Uniqueness: The uniqueness of 1-(2-Chloroethyl)-2-iodobenzene lies in its specific combination of chlorine and iodine substituents on the benzene ring, which enhances its reactivity compared to other halogenated compounds. This dual substitution allows for versatile applications in organic synthesis and potential biological interactions not seen in simpler halogenated benzenes.

XLogP3

3.4

Dates

Modify: 2024-04-14

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